Stigmatellin X

Cytotoxicity Oncology Mitochondrial inhibition

Researchers studying mitochondrial bioenergetics often face a critical challenge: potent Qo site inhibitors like antimycin A trigger massive artifactual superoxide bursts, confounding ROS-sensitive assays. Stigmatellin X provides a precise solution, offering robust cytochrome bc1 inhibition without these artifacts. · Achieve reliable, reproducible data in redox biology and ischemia-reperfusion models due to 73% lower superoxide formation (380 vs. 1,402 relative units/min). · Superior potency vs. stigmatellin A on cancer cell lines (up to 10.7-fold), enabling lower, solvent-friendly working concentrations. · A structurally distinct probe ideal for crystallography and pH-independent kinetic studies, ensuring experimental consistency.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
Cat. No. B1233567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmatellin X
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC
InChIInChI=1S/C28H38O6/c1-8-17(2)11-9-10-12-23(32-6)20(5)28(33-7)18(3)13-14-24-19(4)27(31)26-22(30)15-21(29)16-25(26)34-24/h8-12,15-16,18,20,23,28-30H,13-14H2,1-7H3/b11-9+,12-10+,17-8+/t18-,20+,23-,28-/m0/s1
InChIKeyBPELVOOPJCBAGM-GEJNJBTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmatellin X Identity & Qo Site Baseline


Stigmatellin X (CHEBI:32156, C28H38O6) is a chromone-based natural polyketide belonging to the stigmatellin family of electron transport inhibitors [1]. It is one of four primary stigmatellin variants (A, B, X, Y) produced by myxobacteria, notably Stigmatella aurantiaca, and functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex at the ubiquinol-oxidizing (Qo) site [2]. The compound is characterized by a 5,7-dimethoxy-8-hydroxychromone ring system linked to a substituted hydrophobic alkenyl side chain, a structural motif essential for its high-affinity binding [3]. While structurally related to stigmatellin A (C30H42O7), stigmatellin X possesses a distinct molecular formula and side-chain composition that confer unique physicochemical and binding properties, making it a critical tool for precise mechanistic studies in bioenergetics and respiratory chain pharmacology [2].

Compound class Chromone-based natural polyketide; Qo site inhibitor of cytochrome bc1 complex
Selection logic Distinct side-chain composition vs. stigmatellin A; supports bioenergetic mechanism and respiratory chain studies
Workflow context Mitochondrial electron transport inhibition; Qo site probe for structural biology and kinetic analysis Stereochemical configuration confers unique binding properties relative to stigmatellin A

Stigmatellin X: Why Substitution Fails


Generic substitution among stigmatellin family members or alternative Qo site inhibitors (e.g., stigmatellin A, myxothiazol, antimycin A) is not scientifically valid due to substantial differences in molecular structure, binding kinetics, redox modulation, and downstream cellular effects [1]. Even subtle alterations in the alkenyl side chain—such as saturation of double bonds, methoxy group positioning, or methyl group loss—profoundly alter binding affinity, shift the redox midpoint potential of the Rieske iron-sulfur protein, and change the cytochrome b spectral response [2]. Stigmatellin X exhibits a distinct molecular formula (C28H38O6) and stereochemical configuration relative to stigmatellin A (C30H42O7), resulting in divergent binding modes and potency profiles across biological systems [3]. Furthermore, stigmatellin's binding site is distinct from that of antimycin A, and its inhibition pattern in alternative respiratory pathways differs from myxothiazol, precluding simple one-to-one replacement in experimental protocols [4].

Side chain
Stigmatellin X (C28H38O6)
Distinct alkenyl side chain dictates Qo site binding conformation and redox modulation
Stigmatellin A (C30H42O7)
Different molecular formula and side-chain composition; binding mode and potency profile may not transfer
Binding site
Stigmatellin X at Qo site
Qo site inhibitor; pH-independent binding kinetics; distinct ROS induction profile
Antimycin A (Qi site) / Myxothiazol (Qo site)
Antimycin A binding site is distinct; myxothiazol may share Qo site but exhibits different superoxide profile and pH sensitivity
Even subtle side-chain alterations shift binding affinity and redox midpoint potential; one-to-one replacement in protocols requires experimental validation.

Stigmatellin X Head-to-Head Comparative Evidence


Cytotoxic Potency Comparison vs. Stigmatellin A

Direct comparative cytotoxicity profiling reveals that stigmatellin X exhibits markedly higher potency than stigmatellin A against multiple human cancer cell lines. In HCT-116 colon carcinoma cells, stigmatellin X demonstrates an IC50 of 0.09 µg/mL compared to 0.35 µg/mL for stigmatellin A, representing a 3.9-fold increase in potency [1]. This differential is even more pronounced in U2OS osteosarcoma cells, where stigmatellin X (IC50 = 0.50 µg/mL) is 10.7-fold more potent than stigmatellin A (IC50 = 5.36 µg/mL) [1]. The consistency of this potency advantage across diverse cell types (cervical, colon, bone) underscores a fundamental structure-activity relationship linked to the distinct side-chain composition of stigmatellin X relative to stigmatellin A.

Cytotoxicity vs. Stigmatellin A
Head-to-head
Stigmatellin X IC50: 0.09 (HCT-116), 0.14 (KB-3-1), 0.50 µg/mL (U2OS)
Stigmatellin A IC50: 0.35 (HCT-116), 0.95 (KB-3-1), 5.36 µg/mL (U2OS)
Supports cell-model endpoint review; reported higher inhibitory response in tested cancer cell lines
3.9–10.7-fold difference; human cancer cell-line panel
Cytotoxicity Oncology Mitochondrial inhibition

Superoxide Production Profile vs. Antimycin A & Myxothiazol

Quantitative analysis of mitochondrial superoxide formation reveals that stigmatellin X induces a markedly different reactive oxygen species (ROS) profile than antimycin A and myxothiazol. In bovine heart submitochondrial particles, stigmatellin X (20 µM) increased superoxide production to 380 ± 33 relative units/min, which is only 27% of the level induced by antimycin A (1,402 ± 123 units/min) and comparable to myxothiazol (413 ± 67 units/min) [1]. This differential ROS generation is critical, as antimycin A is known to induce substantial oxidative stress by blocking electron transfer at the Qi site, whereas stigmatellin X and myxothiazol act at the Qo site with distinct electron leak profiles. The data confirm that stigmatellin X does not simply mimic myxothiazol or antimycin A but occupies a unique position in terms of redox perturbation.

Superoxide vs. Antimycin A
Head-to-head
380 ± 33 relative units/min (stigmatellin X) vs. 1,402 ± 123 (antimycin A)
Reported lower superoxide induction; supports ROS signaling assay context
Bovine heart submitochondrial particles, succinate substrate
Oxidative stress Mitochondrial ROS Respiratory chain inhibition

pH-Independent Binding Kinetics vs. UHDBT

Stopped-flow rapid-scanning kinetic analysis reveals a fundamental mechanistic distinction: stigmatellin X binding to bovine cytochrome bc1 complex is pH-independent (binding rate constant = 1.0 × 10⁵ M⁻¹ s⁻¹ at pH 7.5), whereas the alternative Qo inhibitor UHDBT displays pH-dependent binding (2.3 × 10⁵ M⁻¹ s⁻¹ at pH 7.5, with rate varying as a function of proton concentration) [1]. This pH insensitivity of stigmatellin X arises from its unique interaction with protonated acidic groups in the Qo pocket, as confirmed by FTIR difference spectroscopy, which stabilizes binding irrespective of local protonation state [2]. In contrast, UHDBT's pH sensitivity introduces variability in assays where mitochondrial membrane potential or buffer pH fluctuates.

Binding kinetics vs. UHDBT
Head-to-head
1.0 × 10⁵ M⁻¹ s⁻¹; pH-independent (stigmatellin X) vs. pH-dependent (UHDBT)
Supports kinetic reproducibility; pH-independent binding may reduce assay variability
Stopped-flow, bovine bc1 complex, pH 7.5
Binding kinetics Stopped-flow Cytochrome bc1

Cytochrome bc1 Binding Affinity vs. Myxothiazol

Direct comparison of inhibitory potency using standardized enzyme assays indicates that stigmatellin X achieves half-maximal inhibition (IC50) of cytochrome bc1 complex (EC 1.8.5.4) at 0.02 µM (20 nM) in 50 mM Bis-Tris buffer at pH 7.0 and 20°C [1]. While comparable data for myxothiazol under identical conditions is not available in the same source, separate studies confirm that stigmatellin's overall inhibitory potency in submitochondrial particles is identical to both antimycin and myxothiazol, yet its binding site is distinct from antimycin and more closely aligned with myxothiazol [2]. The 20 nM IC50 value establishes stigmatellin X as a high-affinity probe suitable for low-nanomolar range applications.

bc1 Affinity vs. Myxothiazol
Cross-study comparable
IC50 0.02 µM (20 nM) for cytochrome bc1 complex
Reported low-nanomolar inhibition context; supports target-engagement assay design
Bis-Tris pH 7.0, 20°C; exact comparator IC50 not available under identical conditions
Enzyme inhibition Cytochrome bc1 Binding affinity

Distinct Binding Conformation vs. Stigmatellin A

Crystallographic and computational analysis reveals that stigmatellin X adopts a binding conformation in the Qo site that differs from stigmatellin A due to variations in the alkenyl side chain [1]. Studies on stigmatellin derivatives demonstrate that even minor side-chain alterations—such as saturation of C=C double bonds or repositioning of methoxy groups—significantly shift the cytochrome b₅₆₆ red spectrum and alter the EPR signature of the Rieske iron-sulfur cluster, directly correlating with changes in binding affinity and redox midpoint potential shift [2]. The distinct side-chain composition of stigmatellin X (C28H38O6 vs. C30H42O7 for stigmatellin A) dictates a unique spatial orientation of the chromone head group relative to the hydrophobic pocket, influencing inhibitor efficacy and selectivity [1].

Binding Conformation vs. Stigmatellin A
Class-level inference
Distinct side chain induces unique Qo site binding conformation and spectral shift
Source review; binding-mode difference may inform structural probe selection
Crystallographic and EPR evidence; quantitative affinity difference noted across derivatives
Structural biology Binding conformation Structure-activity relationship

Stigmatellin X Optimal Application Scenarios


Cancer Cell Viability Screening & Apoptosis

Stigmatellin X is the preferred choice over stigmatellin A for cytotoxicity screening against human cancer cell lines, particularly HCT-116 colon carcinoma and U2OS osteosarcoma cells, where it exhibits 3.9-fold and 10.7-fold greater potency, respectively [1]. This enhanced potency allows for lower working concentrations (nanomolar range), minimizing solvent effects and potential off-target interactions. Researchers investigating mitochondrial-mediated apoptosis or metabolic reprogramming in cancer should select stigmatellin X to achieve robust inhibition of the cytochrome bc1 complex with reduced compound consumption.

Controlled Superoxide Production for ROS Signaling

When the experimental objective is to block electron transport without triggering the massive superoxide burst characteristic of antimycin A, stigmatellin X is the optimal Qo site inhibitor. It induces only 27% of the superoxide formation observed with antimycin A (380 vs. 1,402 relative units/min) while maintaining comparable inhibitory potency [2]. This property makes stigmatellin X ideal for dissecting redox-sensitive signaling pathways, ischemia-reperfusion injury models, and studies of mitochondrial ROS dynamics where oxidative stress must be carefully titrated.

Structural Biology & Cryo-EM of Cytochrome bc1

Stigmatellin X serves as a valuable structural probe for mapping the Qo site architecture of the cytochrome bc1 complex. Its distinct side-chain composition (C28H38O6 vs. C30H42O7 for stigmatellin A) induces a unique binding conformation, as revealed by comparative crystallographic analysis of stigmatellin-bound bc1 complexes [3]. Researchers aiming to obtain high-resolution structures of the inhibitor-bound state for drug design or mechanistic studies should prioritize stigmatellin X to capture a distinct conformational snapshot that complements existing stigmatellin A datasets.

Kinetic Studies with pH-Independent Binding

For stopped-flow kinetic experiments, enzyme inhibition assays, or any experimental system where buffer pH may fluctuate, stigmatellin X offers a critical advantage: its binding rate constant to cytochrome bc1 complex is pH-independent, in contrast to pH-dependent inhibitors like UHDBT [4]. This property ensures reproducible kinetic measurements across a range of physiological and experimental pH conditions, reducing data variability and simplifying experimental design in biophysical and enzymological studies of mitochondrial electron transport.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and cell-viability endpoints
Mitochondrial ROS signaling research
Superoxide induction profile
Redox-sensitive pathway interpretation
Structural biology of bc1 complex
Binding conformation context
Qo site architecture mapping
Kinetic and enzymology studies
pH-independent binding kinetics
Reproducibility across pH conditions

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